4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
The compound has been synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .
Role in Chemical Transformations
The tert-butyl group in this compound plays a significant role in chemical transformations. Its unique reactivity pattern is highlighted by its characteristic applications .
Relevance in Nature
The tert-butyl group in this compound has relevance in nature. It has implications in biosynthetic and biodegradation pathways .
Application in Biocatalytic Processes
This compound, due to the presence of the tert-butyl group, could potentially be applied in biocatalytic processes .
Use in Radiopharmaceutical Research
Functionalized piperazine derivatives, like this compound, have been applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .
6. Use in Linkage of Biological Active Peptides The acetic acid-piperazine core in this compound was used for the linkage of biological active peptides .
Role in Anti-Inflammatory Diseases
The research group of Jeon disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases .
Antibacterial Activities
Compounds similar to this have been screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
properties
IUPAC Name |
4-butoxy-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-5-6-11-26-15-9-7-14(8-10-15)19(24)21-18-16-12-27(25)13-17(16)22-23(18)20(2,3)4/h7-10H,5-6,11-13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDTZJXUVLGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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